molecular formula C18H18O5 B14533920 Benzyl methyl (benzyloxy)propanedioate CAS No. 62527-79-1

Benzyl methyl (benzyloxy)propanedioate

Cat. No.: B14533920
CAS No.: 62527-79-1
M. Wt: 314.3 g/mol
InChI Key: OBMHWEJHXZEWES-UHFFFAOYSA-N
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Description

Benzyl methyl (benzyloxy)propanedioate, systematically named 3-O-benzyl 1-O-methyl propanedioate (CAS: 52267-39-7), is a malonate diester with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . Its structure features a benzyl ester group (C₆H₅CH₂O−) and a methyl ester group (CH₃O−) attached to the propanedioic acid backbone. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry due to its reactivity in esterification and transesterification reactions .

Properties

CAS No.

62527-79-1

Molecular Formula

C18H18O5

Molecular Weight

314.3 g/mol

IUPAC Name

3-O-benzyl 1-O-methyl 2-phenylmethoxypropanedioate

InChI

InChI=1S/C18H18O5/c1-21-17(19)16(22-12-14-8-4-2-5-9-14)18(20)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3

InChI Key

OBMHWEJHXZEWES-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl methyl (benzyloxy)propanedioate can be synthesized through several methods. One common approach involves the esterification of benzyl alcohol with methyl (benzyloxy)propanedioate in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield of the desired ester.

Another method involves the transesterification of methyl (benzyloxy)propanedioate with benzyl alcohol. This reaction can be catalyzed by acids or bases and often requires the removal of the by-product (methanol) to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis. Solvent selection and purification steps are also crucial to obtain a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl (benzyloxy)propanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl methyl (benzyloxy)propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of fragrances, flavors, and polymers.

Mechanism of Action

The mechanism of action of benzyl methyl (benzyloxy)propanedioate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to yield desired products. The molecular targets and pathways involved are typically related to the functional groups present in the compound, such as the ester and benzyloxy groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Structural Features
Benzyl methyl propanedioate C₁₁H₁₂O₄ 208.21 Not specified* Diester with benzyl and methyl substituents
Benzyl benzoate C₁₄H₁₂O₂ 212.24 Oily liquid/leaflets Benzyl ester of benzoic acid
Methyl benzoate C₈H₈O₂ 136.15 Liquid Methyl ester of benzoic acid

Benzyl benzoate exhibits temperature-dependent polymorphism, transitioning between oily liquid and crystalline forms .

Reactivity and Stability

  • Benzyl methyl propanedioate : As a malonate diester, it is susceptible to nucleophilic acyl substitution reactions, such as hydrolysis under acidic or basic conditions. Its dual ester groups make it a versatile precursor for synthesizing ketones, carboxylic acids, or other esters via decarboxylation or transesterification .
  • Benzyl benzoate: Demonstrates stability under standard storage conditions but may degrade upon prolonged exposure to light or moisture. No significant incompatibilities with common reagents are reported .
  • Methyl benzoate : Reacts vigorously with strong bases (e.g., NaOH, KOH) and reducing agents (e.g., Li, Na), producing flammable hydrogen gas. It is incompatible with oxidizing agents (e.g., peroxides, chlorine) and strong acids (e.g., HCl, H₂SO₄), posing explosion risks .

Research Findings and Industrial Relevance

  • Benzyl methyl propanedioate is favored in pharmaceutical R&D for its ability to introduce malonate moieties into target molecules, enabling controlled release or metabolic stability in drug candidates .
  • Benzyl benzoate ’s low toxicity profile and solvent properties make it a staple in dermatological formulations .
  • Methyl benzoate ’s reactivity limits its use in large-scale industrial processes, though its volatility and aroma are advantageous in niche applications .

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